2,3-Dimethoxy-6-nitrobenzaldehyde CAS 2531-63-7 properties
2,3-Dimethoxy-6-nitrobenzaldehyde CAS 2531-63-7 properties
An In-depth Technical Guide to 2,3-Dimethoxy-6-nitrobenzaldehyde (CAS 2531-63-7)
Authored by a Senior Application Scientist
Introduction: A Key Intermediate in Modern Organic Synthesis and Chemical Biology
2,3-Dimethoxy-6-nitrobenzaldehyde is an aromatic aldehyde carrying both electron-donating methoxy groups and a potent electron-withdrawing nitro group. This specific substitution pattern, particularly the ortho positioning of the nitro group to the aldehyde, imbues the molecule with unique reactivity and photochemical properties. While it serves as a versatile building block in various organic syntheses, its most prominent role is as a precursor to the 2,3-dimethoxy-6-nitrobenzyl (DMNB) group, a cornerstone photolabile protecting group (PPG) used extensively in chemical biology.[1][2]
Photolabile protecting groups, often referred to as "caging" groups, allow scientists to mask the function of a bioactive molecule.[3][4] The molecule remains inert until it is "uncaged" by exposure to light of a specific wavelength, releasing the active compound with high spatial and temporal precision. The DMNB cage, derived from 2,3-Dimethoxy-6-nitrobenzaldehyde, is favored for its efficient cleavage with near-UV light (~365 nm), a wavelength that minimizes damage to sensitive biological systems.[5][6] This guide provides an in-depth look at the properties, synthesis, and critical applications of this compound for researchers in organic synthesis and drug development.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 2,3-Dimethoxy-6-nitrobenzaldehyde are fundamental to its handling, storage, and application in synthesis. Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2531-63-7 | [2][7] |
| Molecular Formula | C₉H₉NO₅ | [8] |
| Molecular Weight | 211.17 g/mol | [8] |
| Appearance | Yellow to yellowish-brown crystalline powder | [9] |
| Melting Point | 42 - 44 °C (literature value for a related isomer) | [10] |
| Solubility | Soluble in organic solvents like ethanol, methanol, ether, acetone, chloroform, and toluene.[9] | [9] |
| Spectroscopic Data | Spectroscopic data including NMR, HPLC, and Mass Spectrometry are available for characterization. | [7][11] |
Synthesis and Reactivity Insights
Synthetic Pathway
The most common laboratory and industrial synthesis of 2,3-Dimethoxy-6-nitrobenzaldehyde involves the direct nitration of 2,3-dimethoxybenzaldehyde. The directing effects of the two methoxy groups and the aldehyde functionality guide the regioselectivity of the nitration.
The causality behind this experimental choice lies in the electronic nature of the aromatic ring. The methoxy groups are strong activating, ortho, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The position para to the 2-methoxy group and ortho to the 3-methoxy group (the C6 position) is sterically accessible and electronically activated, making it the primary site for electrophilic substitution by the nitronium ion (NO₂⁺).
A generalized protocol involves the careful addition of a nitrating agent (e.g., concentrated nitric acid) to a solution of 2,3-dimethoxybenzaldehyde in a suitable solvent like dichloromethane or a mixture of ether and acetic acid, often at reduced temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation.[12]
Core Reactivity
The reactivity of 2,3-Dimethoxy-6-nitrobenzaldehyde is dominated by its two key functional groups:
-
Aldehyde Group : It undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to a benzyl alcohol, and nucleophilic addition reactions, including condensations like the Knoevenagel and Perkin reactions.[13] The aldehyde's electrophilicity is significantly enhanced by the strong electron-withdrawing effect of the ortho-nitro group, making it more susceptible to nucleophilic attack compared to its non-nitrated counterpart.[14]
-
Nitro Group : The nitro group can be reduced to an amine, which is a common transformation in the synthesis of more complex heterocyclic compounds.
Core Application: Synthesis and Use as a Photolabile Protecting Group
The primary application for this compound is its conversion into a photolabile protecting group for alcohols, amines, and other nucleophilic species. The process involves two main stages: activation of the aldehyde and the subsequent "caging" reaction.
Experimental Protocol: Conversion to DMNB-Br and Caging of a Model Alcohol
This protocol describes a self-validating system. The successful synthesis of the bromide (Part 1) is confirmed by standard analytical techniques before its use in the caging reaction (Part 2), where the successful caging is validated by the disappearance of the starting alcohol and the appearance of the protected ether.
Part 1: Synthesis of 2,3-Dimethoxy-6-nitrobenzyl Bromide (DMNB-Br)
This two-step sequence first reduces the highly activated aldehyde to the corresponding benzyl alcohol, which is then converted to the more reactive benzyl bromide.
-
Reduction to Alcohol :
-
Dissolve 2.11 g (10 mmol) of 2,3-Dimethoxy-6-nitrobenzaldehyde in 50 mL of methanol in a round-bottom flask cooled to 0 °C in an ice bath.
-
Add 0.42 g (11 mmol) of sodium borohydride (NaBH₄) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: NaBH₄ is a mild and selective reducing agent that efficiently converts the aldehyde to an alcohol without affecting the nitro group.
-
Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding 20 mL of 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dimethoxy-6-nitrobenzyl alcohol.
-
-
Bromination of Alcohol :
-
Dissolve the crude alcohol (approx. 10 mmol) in 50 mL of anhydrous dichloromethane under an inert argon atmosphere.
-
Cool the solution to 0 °C and add 3.4 g (13 mmol) of triphenylphosphine (PPh₃).
-
Slowly add 2.3 g (13 mmol) of N-Bromosuccinimide (NBS) portion-wise. Causality: The combination of PPh₃ and NBS forms an intermediate phosphonium salt that facilitates a clean SN2-type conversion of the alcohol to the bromide, minimizing side reactions.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to obtain the target 2,3-Dimethoxy-6-nitrobenzyl bromide (DMNB-Br).
-
Part 2: Caging of a Model Alcohol (e.g., Cyclohexanol)
-
Reaction Setup :
-
To a solution of 1.0 g (10 mmol) of cyclohexanol in 40 mL of anhydrous dimethylformamide (DMF), add 0.48 g (12 mmol, 60% dispersion in oil) of sodium hydride (NaH) at 0 °C. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the corresponding alkoxide, a much stronger nucleophile required for the subsequent etherification.
-
Stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.
-
-
Caging Reaction :
-
Add a solution of the previously synthesized DMNB-Br (approx. 10 mmol) in 10 mL of anhydrous DMF to the alkoxide solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification :
-
Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the "caged" cyclohexyl ether.
-
Part 3: Photolytic Deprotection (Uncaging)
-
Dissolve the purified caged ether in a suitable solvent (e.g., methanol/water mixture) in a quartz cuvette.
-
Irradiate the solution with a UV lamp centered around 365 nm.
-
Monitor the reaction by thin-layer chromatography (TLC) or HPLC to observe the disappearance of the starting material and the appearance of free cyclohexanol and the 2,3-dimethoxy-6-nitrosobenzaldehyde byproduct.[3]
Visualizing the Workflow
Caption: Workflow for the synthesis and application of a DMNB photolabile protecting group.
Safety and Handling
2,3-Dimethoxy-6-nitrobenzaldehyde is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[15]
-
Hazards : It may cause skin and serious eye irritation.[15] It is also suspected of damaging fertility or the unborn child and may cause respiratory irritation.[15] It is toxic to aquatic life with long-lasting effects.[15]
-
Handling : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[16] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[16] Avoid breathing dust, fumes, or vapors.[15]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store under an inert atmosphere, such as nitrogen, to prevent degradation.[15]
-
First Aid : In case of skin contact, wash off immediately with plenty of water.[16] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move the person to fresh air.[17] If swallowed, rinse the mouth with water and consult a physician.[10]
Conclusion
2,3-Dimethoxy-6-nitrobenzaldehyde is more than a simple aromatic aldehyde; it is a sophisticated chemical tool. Its unique substitution pattern provides a gateway to the synthesis of the DMNB photolabile protecting group, a critical component in the field of optochemical biology. By enabling precise spatiotemporal control over the release of bioactive molecules, it empowers researchers to probe complex biological processes with unprecedented accuracy. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any scientist looking to leverage its powerful capabilities in advanced organic synthesis and drug development.
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